N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
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Overview
Description
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is a synthetic organic compound that features a piperidine ring substituted with a fluoropyrimidine moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide typically involves the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions. One common method includes the use of piperidine-4-carboxylic acid and 5-fluoropyrimidine as starting materials, which undergo a series of reactions including amide formation and methylation . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The conditions for these reactions vary, with oxidation typically requiring acidic or basic environments, while reduction and substitution reactions may be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis . The piperidine ring may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide: This compound features a similar fluoropyrimidine moiety but with different substituents on the piperidine ring.
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another compound with a fluorine atom and a piperidine ring, but with a benzoxazole structure.
Uniqueness
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is unique due to its specific combination of a fluoropyrimidine moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O/c1-9(18)16(2)10-3-5-17(6-4-10)12-11(13)7-14-8-15-12/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXDYRCMWNERDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=NC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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